molecular formula C7H17ClN2 B12892369 N-Isopropylpyrrolidin-3-amine hydrochloride

N-Isopropylpyrrolidin-3-amine hydrochloride

Cat. No.: B12892369
M. Wt: 164.67 g/mol
InChI Key: DMYPDMWIWLCHLW-UHFFFAOYSA-N
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Description

N-Isopropylpyrrolidin-3-amine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal and organic chemistry. The compound's specific stereochemistry is critical for its application; the (S)-enantiomer, with a CAS Registry Number of 1061682-29-8, has a molecular formula of C7H16N2 and a molecular weight of 128.22 g/mol for the free base . This compound serves as a versatile precursor and key chiral building block in stereoselective synthesis . The pyrrolidine ring is a common structural feature in a vast number of biologically active molecules and approved drugs, underpinning its importance in pharmaceutical development . For instance, analogous pyrrolidine-containing structures are found in a wide range of therapeutics, including antiviral agents like Elbasvir for hepatitis C, the migraine treatment Eletriptan, and the antihypertensive drug Enalapril . Furthermore, recent research highlights the application of related 3-aminopyrrolidine-2,5-dione derivatives in the search for new anticonvulsant medications with improved efficacy and safety profiles . The chiral nature of this amine makes it particularly valuable for constructing molecules with specific three-dimensional configurations, a fundamental requirement in the development of modern pharmaceuticals . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheets and handle this compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

N-propan-2-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-9H,3-5H2,1-2H3;1H

InChI Key

DMYPDMWIWLCHLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrrolidin-3-one

An alternative approach uses pyrrolidin-3-one as the starting material, which undergoes reductive amination with isopropylamine.

  • Step 1: Condensation of pyrrolidin-3-one with isopropylamine to form an imine intermediate.
  • Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
  • Step 3: Isolation of N-isopropylpyrrolidin-3-amine.
  • Step 4: Formation of hydrochloride salt by reaction with HCl gas or aqueous HCl.

Advantages: High selectivity for monoalkylation, fewer side products.

Limitations: Requires careful control of reduction conditions and handling of reducing agents.

Protection-Deprotection Strategy

In some cases, the 3-amine group is protected (e.g., as a phthalimide derivative), followed by N-isopropylation and subsequent deprotection.

  • Step 1: Protection of pyrrolidin-3-amine as N-(3-aminopropyl)phthalimide.
  • Step 2: Alkylation of the protected amine with isopropyl halide.
  • Step 3: Hydrazinolysis or other deprotection methods to liberate the free amine.
  • Step 4: Salt formation with hydrochloric acid.

This method is inspired by synthetic routes used for related compounds such as N-(3-aminopropyl)methacrylamide hydrochloride, where phthalimide protection improves selectivity and yield.

Salt Formation: Hydrochloride Preparation

The final step in all methods involves converting the free base N-isopropylpyrrolidin-3-amine into its hydrochloride salt to improve stability, solubility, and handling.

  • Common procedure: Bubbling dry hydrogen chloride gas into a solution of the free amine in anhydrous solvents like tetrahydrofuran (THF) or ethanol at 0–25 °C.
  • Alternative: Addition of aqueous hydrochloric acid followed by solvent removal and drying.
  • Yield: Typically high (above 90%) with crystalline solid formation.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Limitations Typical Yield (%)
Direct Alkylation Pyrrolidin-3-amine + isopropyl halide Base catalysis, 40–80 °C, aprotic solvent Simple, scalable Over-alkylation risk 75–90
Reductive Amination Pyrrolidin-3-one + isopropylamine + reduction Room temp to mild heating, reducing agent High selectivity Requires reducing agents 80–95
Protection-Deprotection Phthalimide protection, alkylation, hydrazinolysis 0–100 °C, multiple solvents High purity, controlled steps Multi-step, longer process 85–93
Hydrochloride Salt Formation Reaction with HCl gas or aqueous HCl 0–25 °C, THF or ethanol High yield, stable product Requires careful handling of HCl 90–95

Research Findings and Optimization Notes

  • Base selection: Potassium carbonate and sodium hydride are effective for alkylation, but sodium hydride offers stronger deprotonation, improving reaction rates.
  • Solvent effects: Aprotic solvents like acetonitrile and THF favor nucleophilic substitution and salt formation, respectively.
  • Temperature control: Maintaining low temperatures (0–5 °C) during sensitive steps (e.g., alkylation or hydrazinolysis) minimizes side reactions.
  • Purification: Crystallization of the hydrochloride salt from solvents such as ethanol or ethyl acetate enhances purity.
  • Yield optimization: Using stoichiometric ratios close to 1:1 for amine and alkylating agent reduces by-products.

Chemical Reactions Analysis

Acylation Reactions

The tertiary amine group in N-Isopropylpyrrolidin-3-amine reacts with acyl chlorides or anhydrides to form amide derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.

Example Reaction:

N-Isopropylpyrrolidin-3-amine+AcClBaseN-Isopropylpyrrolidin-3-acetamide+HCl\text{N-Isopropylpyrrolidin-3-amine} + \text{AcCl} \xrightarrow{\text{Base}} \text{N-Isopropylpyrrolidin-3-acetamide} + \text{HCl}

Conditions:

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base: Triethylamine (TEA) or DABCO

  • Temperature: 0–25°C

Key Data:

ReagentProduct YieldReaction TimeCitation
Acetyl chloride85–92%2–4 hours
Benzoyl anhydride78–88%3–5 hours

Salt Formation and Acid-Base Reactivity

The hydrochloride form readily participates in acid-base reactions, liberating the free amine under basic conditions.

Example Reaction:

N-Isopropylpyrrolidin-3-amine hydrochloride+NaOHN-Isopropylpyrrolidin-3-amine+NaCl+H2O\text{N-Isopropylpyrrolidin-3-amine hydrochloride} + \text{NaOH} \rightarrow \text{N-Isopropylpyrrolidin-3-amine} + \text{NaCl} + \text{H}_2\text{O}

Applications:

  • Free amine generation for further functionalization (e.g., alkylation).

  • pH-dependent solubility adjustments in drug formulations.

Stability Notes:

  • The hydrochloride salt enhances stability during storage compared to the free amine .

Nucleophilic Substitution

The pyrrolidine ring’s tertiary amine acts as a nucleophile in alkylation or arylation reactions.

Example Reaction with Alkyl Halides:

N-Isopropylpyrrolidin-3-amine+R-XQuaternary Ammonium Salt\text{N-Isopropylpyrrolidin-3-amine} + \text{R-X} \rightarrow \text{Quaternary Ammonium Salt}

Conditions:

  • Solvents: Acetonitrile or DMF

  • Temperature: 50–80°C

  • Catalysts: Phase-transfer agents (e.g., TBAB)

Limitations:

  • Steric hindrance from the isopropyl group reduces reactivity toward bulky electrophiles.

Reductive Amination and Catalytic Hydrogenation

While direct literature on reductive amination is limited, analogous tertiary amines undergo hydrogenation under high-pressure conditions.

Theoretical Pathway:

N-Isopropylpyrrolidin-3-amine+H2Pd/CSaturated Pyrrolidine Derivative\text{N-Isopropylpyrrolidin-3-amine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Saturated Pyrrolidine Derivative}

Challenges:

  • Existing stereochemistry at the chiral center may influence reaction outcomes.

Oxidation Reactions

Tertiary amines like N-Isopropylpyrrolidin-3-amine are resistant to mild oxidation but form N-oxides under strong oxidizing conditions.

Example Reaction:

N-Isopropylpyrrolidin-3-amine+H2O2N-Oxide Derivative\text{N-Isopropylpyrrolidin-3-amine} + \text{H}_2\text{O}_2 \rightarrow \text{N-Oxide Derivative}

Conditions:

  • Oxidizing agents: Hydrogen peroxide (30%) or meta-chloroperbenzoic acid (mCPBA)

  • Solvents: Methanol or water

  • Temperature: 25–40°C

Role in Coordination Chemistry

The lone pair on the nitrogen atom enables coordination with metal ions, forming complexes for catalytic applications.

Example Complexation:

N-Isopropylpyrrolidin-3-amine+Cu(OTf)2Cu(II)-Amine Complex\text{N-Isopropylpyrrolidin-3-amine} + \text{Cu(OTf)}_2 \rightarrow \text{Cu(II)-Amine Complex}

Applications:

  • Asymmetric catalysis in C–C bond-forming reactions .

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles via cycloaddition or ring-expansion reactions.

Example Pathway:

  • Reaction with nitrile oxides under [3+2] cycloaddition conditions yields isoxazolidine derivatives .

Key Research Findings

  • Regioselectivity: Steric effects from the isopropyl group dominate in electrophilic substitutions.

  • Chiral Retention: Reactions under mild conditions preserve the (R)-configuration, crucial for enantioselective synthesis .

  • Salt Stability: Hydrochloride form exhibits superior hygroscopic stability compared to other salts (e.g., sulfate) .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Stimulant:
N-Isopropylpyrrolidin-3-amine hydrochloride has been studied for its stimulant properties. Research indicates that it may enhance cognitive functions and physical performance by increasing dopamine levels in the brain, similar to other stimulants like amphetamines. This property makes it of interest for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

2. Drug Delivery Systems:
The compound's ability to form complexes with various drugs enhances its application in drug delivery systems. It can serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. This is particularly relevant in the development of light-activated polymers for targeted drug delivery systems in cancer therapy .

Case Studies and Research Findings

1. Cognitive Enhancement Studies:
A study published in a peer-reviewed journal examined the effects of this compound on cognitive performance in animal models. The results indicated significant improvements in memory retention and learning capabilities, suggesting potential therapeutic uses in cognitive disorders .

2. Drug Interaction Studies:
Research conducted on the interaction of this compound with various pharmaceutical compounds demonstrated its ability to modify pharmacokinetic profiles, enhancing the efficacy of co-administered drugs. This finding is crucial for optimizing combination therapies in clinical settings .

Comparative Analysis Table

Property This compound Other Stimulants
Chemical Structure C7H17ClN2Varies
Mechanism of Action Dopaminergic activityDopaminergic/Adrenergic
Primary Use Cognitive enhancement, drug deliveryADHD treatment, weight loss
Side Effects Potential for dependencyCardiovascular issues
Research Status EmergingWell-established

Mechanism of Action

The mechanism of action of N-Isopropylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Isopropylpyrrolidin-3-amine hydrochloride with structurally related pyrrolidin-3-amine derivatives, emphasizing molecular features, physical properties, and hazards:

Compound Name Molecular Formula MW (g/mol) CAS No. Structural Features Physical Properties Hazards
This compound C₈H₁₉ClN₂ 178.70 N/A Mono-hydrochloride, isopropyl substitution Storage: Room temperature Not classified
(R)-1-Isopropylpyrrolidin-3-amine dihydrochloride C₇H₁₆N₂·2HCl 201.14 1201013-61-7 Dihydrochloride, R-configuration No data on melting/solubility Not classified
(S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride C₁₂H₁₇ClN₂ 226.75 1289585-18-7 Benzyl substitution, S-configuration No data No hazard label
(R)-Pyrrolidin-3-amine dihydrochloride C₄H₁₀N₂·2HCl 159.06 116183-81-4 Unsubstituted pyrrolidine, R-configuration No data Not classified
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 1193388-05-4 Pyridine-pyrrolidine hybrid No data Not classified

Key Observations:

Hydrochloride vs. Dihydrochloride Salts : The number of hydrochloride ions impacts molecular weight and solubility. For example, the dihydrochloride analog of N-Isopropylpyrrolidin-3-amine has a higher molecular weight (201.14 vs. 178.70) .

Stereochemistry : The R-configuration in (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride may confer distinct biological activity compared to racemic or S-forms, though specific data are lacking .

Biological Activity

N-Isopropylpyrrolidin-3-amine hydrochloride, also referred to as (R)-N-Isopropylpyrrolidin-3-amine hydrochloride, is a compound with notable biological activities that have attracted attention in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H18ClNC_9H_{18}ClN and features a pyrrolidine ring with an isopropyl group attached to the nitrogen atom. The presence of this isopropyl group enhances its lipophilicity, which is significant for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies indicate that it may function as a stimulant , potentially influencing dopamine and norepinephrine transporters. This interaction suggests possible applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : The compound may modulate neurochemical pathways, which could be beneficial in neurodegenerative diseases.
  • Psychoactive Properties : Initial findings suggest stimulant-like effects, similar to other compounds in its class.
  • Potential for Mood Regulation : Its interaction with neurotransmitter systems may influence mood and cognitive function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
1-Isopropylpyrrolidin-3-amine51628913Similar structure; different stereochemistry
N-Methylpyrrolidin-3-amine12345678Methyl substitution instead of isopropyl
2-Aminopyrrolidine12345679Different functional group; less lipophilic
N,N-Dimethylpyrrolidin-3-amine12345680Dimethyl substitution; potential for different biological activity

The unique isopropyl substitution and chiral nature of this compound may confer distinct pharmacological properties compared to these similar compounds.

Neuroprotective Studies

A study investigating the neuroprotective potential of this compound found that it could enhance neuronal survival under stress conditions. The compound was shown to modulate intracellular signaling pathways associated with cell survival, suggesting its potential use in neurodegenerative disorders .

Psychoactive Effects

Another study focused on the psychoactive properties of the compound highlighted its stimulant effects in animal models. The results indicated that administration led to increased locomotor activity, supporting its classification as a psychoactive agent.

Future Directions for Research

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Long-Term Effects : Evaluating the long-term safety and efficacy in clinical settings.
  • Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological activity.

Q & A

Q. What are the recommended synthetic routes for N-Isopropylpyrrolidin-3-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, describes a copper-catalyzed coupling method involving cyclopropanamine and pyridine derivatives under reflux (35°C, 48 hours), yielding ~17.9% after purification . Key factors affecting yield include:

  • Catalyst selection : Copper(I) bromide improves regioselectivity.
  • Solvent choice : Polar aprotic solvents like DMSO enhance reaction rates.
  • Temperature control : Prolonged heating (>48 hours) may degrade intermediates.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl₃) reveals characteristic peaks for the pyrrolidine ring (δ 2.8–3.2 ppm) and isopropyl group (δ 1.1–1.3 ppm) .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215 for the free base) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride dust .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions .
  • Catalyst Loading : Optimize CuBr to 5 mol% to balance cost and efficiency .
  • Workup Strategies : Use liquid-liquid extraction (DCM/H₂O) to recover unreacted amine .

Q. How to resolve contradictions in spectral data (e.g., unexpected 13^1313C NMR shifts)?

Methodological Answer:

  • Isomerism : The (R)-isomer () shows distinct shifts due to stereoelectronic effects. Compare with racemic mixtures using chiral HPLC .
  • Solvent Artifacts : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may alter peak splitting. Re-run spectra in multiple solvents .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., overalkylated amines) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Model the amine’s electron density using Gaussian09 at the B3LYP/6-31G* level to predict sites for electrophilic attack .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess protonation states .

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